molecular formula C19H30N4O2S B5615229 (4aR*,8aR*)-2-acetyl-7-{[2-(butylthio)pyrimidin-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol

(4aR*,8aR*)-2-acetyl-7-{[2-(butylthio)pyrimidin-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol

Cat. No. B5615229
M. Wt: 378.5 g/mol
InChI Key: LPBAGGIAOFBEQZ-IEBWSBKVSA-N
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Description

This compound belongs to the family of heterocyclic compounds with potential medicinal properties. While the specific compound is not directly studied, related compounds in this chemical class have been investigated for their antitumor, antibacterial, and anti-inflammatory activities, among other properties.

Synthesis Analysis

The synthesis of compounds in this class, such as naphthyridines and pyrimidines, often involves reactions like microwave-assisted synthesis, multi-component condensation, and reactions with active methylene compounds. For instance, a study by Insuasty et al. (2013) described the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with antitumor activity [Insuasty et al., 2013].

Molecular Structure Analysis

The molecular structure of these compounds typically includes a naphthyridine core, often substituted with various groups that can influence their chemical properties and biological activity. For instance, the study by Insuasty et al. (2013) also explored the molecular structures and their impact on antitumor activities [Insuasty et al., 2013].

properties

IUPAC Name

1-[(4aR,8aR)-7-[(2-butylsulfanylpyrimidin-5-yl)methyl]-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2S/c1-3-4-9-26-18-20-10-16(11-21-18)12-22-7-5-19(25)6-8-23(15(2)24)14-17(19)13-22/h10-11,17,25H,3-9,12-14H2,1-2H3/t17-,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBAGGIAOFBEQZ-IEBWSBKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC=C(C=N1)CN2CCC3(CCN(CC3C2)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCSC1=NC=C(C=N1)CN2CC[C@]3(CCN(C[C@H]3C2)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4aR,8aR)-7-[(2-butylsulfanylpyrimidin-5-yl)methyl]-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]ethanone

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